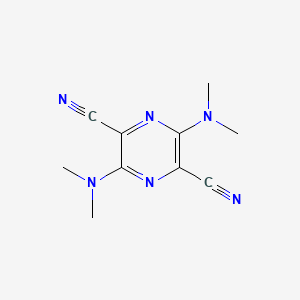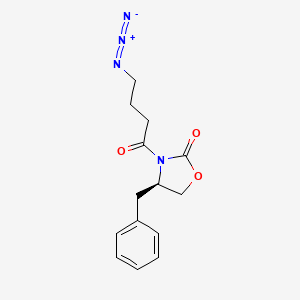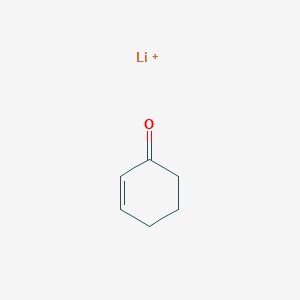
Lithium;cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;cyclohex-2-en-1-one is a compound that combines lithium with cyclohex-2-en-1-one, a cyclic enone. Cyclohex-2-en-1-one is a six-membered carbon ring with a ketone group at one position and a carbon-carbon double bond at an adjacent position . This structural feature makes it a key reactant in various organic reactions, particularly in conjugate nucleophilic addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohex-2-en-1-one can be achieved through several methods. One common method involves the Birch reduction of phenol, followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, cyclohex-2-en-1-one can be synthesized from resorcinol via 1,3-cyclohexanedione .
Industrial Production Methods
Industrially, cyclohex-2-en-1-one is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone.
Reduction: Reduction of cyclohex-2-en-1-one can yield cyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Organocopper reagents and Grignard reagents are frequently employed in substitution reactions.
Major Products
Oxidation: Cyclohexanone.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanones and cyclohexanols.
Scientific Research Applications
Cyclohex-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-one involves its reactivity as an enone. In nucleophilic addition reactions, the carbon-carbon double bond and the carbonyl group act as electrophilic sites, allowing nucleophiles to attack and form new bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A saturated ketone with similar reactivity but lacks the double bond.
Cyclohexanol: The reduced form of cyclohexanone, used in similar applications.
Cyclohexene: A related compound with a double bond but no ketone group.
Uniqueness
Cyclohex-2-en-1-one is unique due to its conjugated enone structure, which allows it to participate in a broader range of reactions compared to its saturated counterparts . This makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
189374-56-9 |
|---|---|
Molecular Formula |
C6H8LiO+ |
Molecular Weight |
103.1 g/mol |
IUPAC Name |
lithium;cyclohex-2-en-1-one |
InChI |
InChI=1S/C6H8O.Li/c7-6-4-2-1-3-5-6;/h2,4H,1,3,5H2;/q;+1 |
InChI Key |
RWTIEZAGXWVTKI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CC=CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




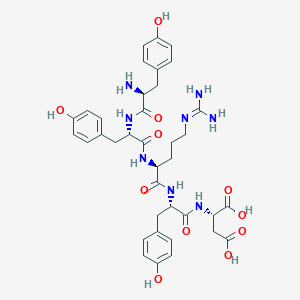
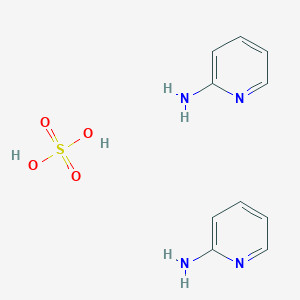
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
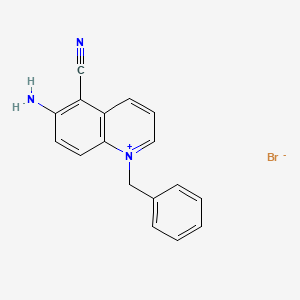
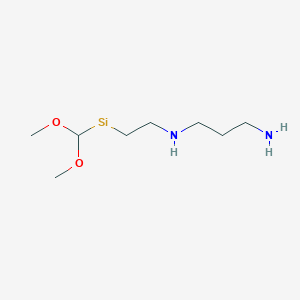
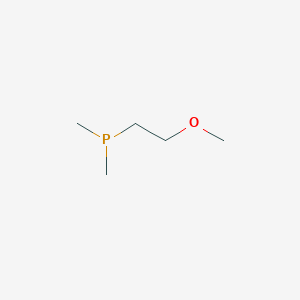
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
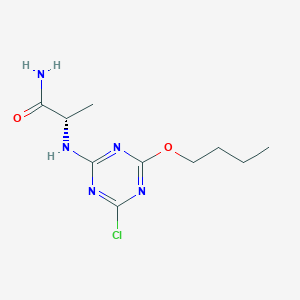
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
